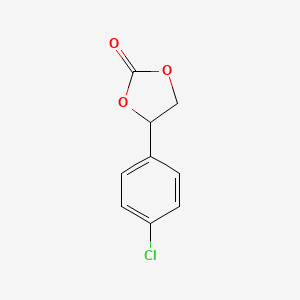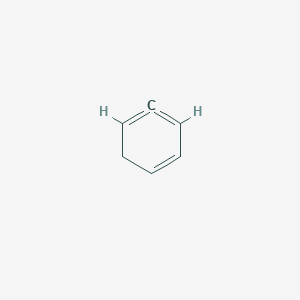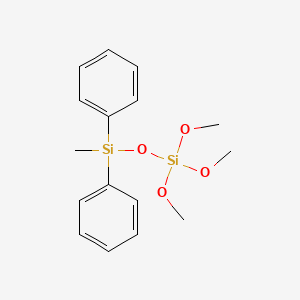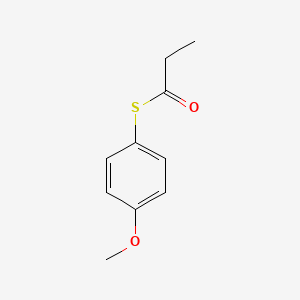
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a dimethylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- typically involves multiple steps. One common method includes the chlorination of benzenamine to introduce the chlorine atoms at the 2 and 6 positions. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. Finally, the dimethylamino group is added via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. High-pressure reactors and specialized catalysts are often employed to facilitate the chlorination and alkylation steps. The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce various amines.
Scientific Research Applications
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,6-dichloro-: Lacks the trifluoromethyl and dimethylamino groups.
Benzenamine, N,N-dimethyl-: Does not have the chlorine and trifluoromethyl groups.
Benzenamine, 2,4-dichloro-: Similar structure but with chlorine atoms at different positions.
Uniqueness
The unique combination of chlorine, trifluoromethyl, and dimethylamino groups in Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
156639-46-2 |
|---|---|
Molecular Formula |
C9H8Cl2F3N |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8Cl2F3N/c1-15(2)8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,1-2H3 |
InChI Key |
LXOBSXDEOIYCKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)

![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)

![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)




